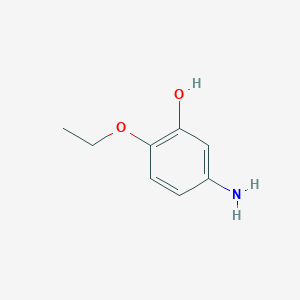

5-Amino-2-ethoxyphenol

Description

Properties

CAS No. |

55274-57-2 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-amino-2-ethoxyphenol |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2,9H2,1H3 |

InChI Key |

KCLGEGXLEVIQOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-ethoxyphenol to form 5-nitro-2-ethoxyphenol, followed by reduction to yield the desired aminophenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction.

Substitution: Reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

5-Amino-2-ethoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in biochemical assays and as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxyphenol involves its interaction with various molecular targets and pathways. The amino group and phenol ring can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0)

- Molecular formula: C₉H₁₃NO₂

- Substituents: Position 2: Methyl (-CH₃) Position 5: (2-Hydroxyethyl)amino (-NHCH₂CH₂OH)

- Applications: Not explicitly stated, but hydroxyethylamino groups are common in dye intermediates and pharmaceutical synthesis .

5-Amino-2-(1,3-benzoxazol-2-yl)phenol (CAS 88877-61-6)

5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol (CAS 355391-80-9)

5-Amino-2,4-dimethylacetanilide (CAS 53780-33-9)

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol (CAS 313645-14-6)

(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol (CAS 203207-17-4)

5-Amino-2-methyl-4-nitrophenol (CAS 37066-92-5)

2-Amino-5-ethylphenol hydrochloride

- Molecular formula: C₈H₁₂ClNO

- Substituents: Position 2: Amino (-NH₂) Position 5: Ethyl (-CH₂CH₃)

- Properties : Hydrochloride salt form enhances stability for industrial applications .

Comparative Analysis

Substituent Effects on Reactivity and Stability

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.